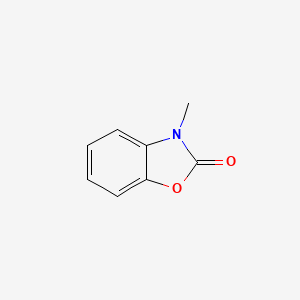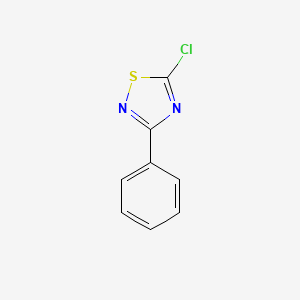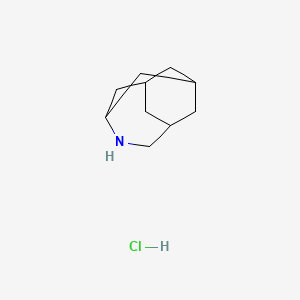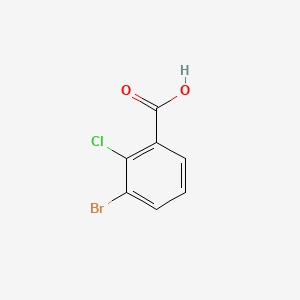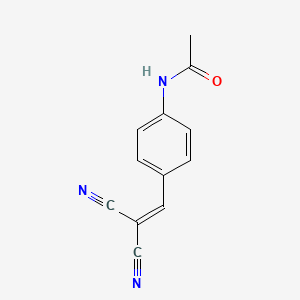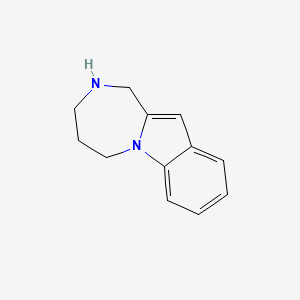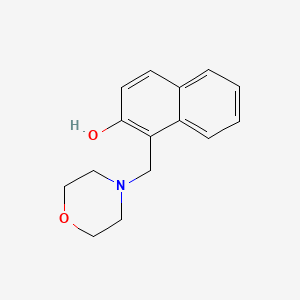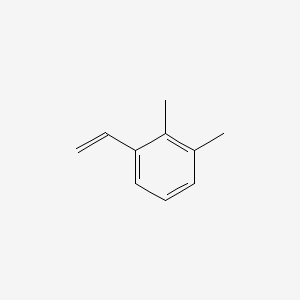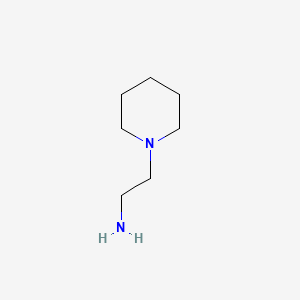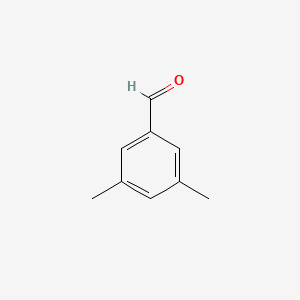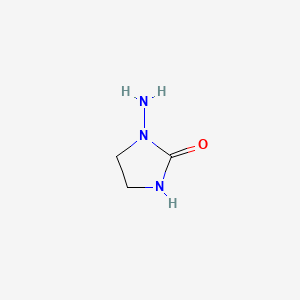
1-Aminoimidazolidin-2-on
Übersicht
Beschreibung
1-Aminoimidazolidin-2-one is a heterocyclic organic compound with the molecular formula C3H7N3O. It is characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom.
Wissenschaftliche Forschungsanwendungen
1-Aminoimidazolidin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of peptide-backbone and side-chain conformation and function.
Medicine: It serves as a scaffold for the development of peptidomimetics and other bioactive compounds.
Industry: The compound is employed in the production of agrochemicals and functional materials.
Wirkmechanismus
Target of Action
1-Aminoimidazolidin-2-one (Aid) is primarily targeted in the synthesis of peptidomimetics, particularly those containing angiotensin- (1–7) . Angiotensin- (1–7) is a hormone that plays a crucial role in the regulation of blood pressure and inflammation .
Mode of Action
The compound interacts with its targets through the introduction of Aid residues into peptide sequences. This is achieved by intramolecular Mitsunobu cyclization of a serine side chain onto the α-NH of an aza-glycine residue . This interaction results in the formation of Aid-containing analogues of angiotensin- (1–7), which exhibit increased peptidase stability against human ACE and DPP3 .
Biochemical Pathways
The biochemical pathways affected by 1-Aminoimidazolidin-2-one involve the angiotensin- (1–7) pathway. The introduction of Aid residues into peptide sequences leads to the synthesis of Aid-containing analogues of angiotensin- (1–7). These analogues exhibit increased peptidase stability, thereby affecting the degradation of angiotensin- (1–7) and influencing the regulation of blood pressure and inflammation .
Pharmacokinetics
The compound’s role in increasing the peptidase stability of angiotensin- (1–7) analogues suggests that it may influence the absorption, distribution, metabolism, and excretion (adme) of these peptides .
Result of Action
The result of the action of 1-Aminoimidazolidin-2-one is the improved anti-inflammation and antiproliferation activity of angiotensin- (1–7) analogues . By increasing the peptidase stability of these analogues against human ACE and DPP3, the compound enhances their biological activity .
Action Environment
The action environment of 1-Aminoimidazolidin-2-one is primarily within the biochemical pathways involving angiotensin- (1–7). Environmental factors that could influence the compound’s action, efficacy, and stability include the presence of specific enzymes (such as ACE and DPP3) and the physiological conditions under which the compound and its analogues operate . .
Biochemische Analyse
Biochemical Properties
1-Aminoimidazolidin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with angiotensin-converting enzyme (ACE) inhibitors, which are crucial in regulating blood pressure . The nature of these interactions often involves hydrogen bonding and van der Waals forces, which stabilize the compound within the active site of the enzyme. Additionally, 1-Aminoimidazolidin-2-one can act as a substrate for certain amidases, which catalyze the hydrolysis of amide bonds .
Cellular Effects
1-Aminoimidazolidin-2-one influences various cellular processes. It has been observed to affect cell signaling pathways, particularly those involving the renin-angiotensin system . This compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, 1-Aminoimidazolidin-2-one impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production .
Molecular Mechanism
The molecular mechanism of 1-Aminoimidazolidin-2-one involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites . For example, its interaction with ACE involves the formation of a stable complex that prevents the conversion of angiotensin I to angiotensin II, thereby reducing blood pressure . Additionally, 1-Aminoimidazolidin-2-one can influence gene expression by binding to DNA or RNA, affecting the transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Aminoimidazolidin-2-one can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals . Long-term studies have shown that 1-Aminoimidazolidin-2-one can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression . Its stability may decrease over time, leading to reduced efficacy in biochemical assays .
Dosage Effects in Animal Models
The effects of 1-Aminoimidazolidin-2-one vary with different dosages in animal models. At low doses, it can effectively modulate blood pressure and metabolic processes without causing significant adverse effects . At higher doses, it may exhibit toxic effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical response .
Metabolic Pathways
1-Aminoimidazolidin-2-one is involved in several metabolic pathways. It is metabolized by phase I and phase II enzymes, including cytochrome P450 and glucuronosyltransferases . These enzymes catalyze the oxidation, reduction, and conjugation reactions that convert 1-Aminoimidazolidin-2-one into more water-soluble metabolites for excretion . The compound can also affect metabolic flux by altering the activity of key enzymes in metabolic pathways .
Transport and Distribution
Within cells and tissues, 1-Aminoimidazolidin-2-one is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation are influenced by its affinity for specific cellular compartments and its interactions with intracellular proteins .
Subcellular Localization
1-Aminoimidazolidin-2-one exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the cytoplasm or nucleus, where it can exert its effects on gene expression and enzyme activity . The subcellular localization of 1-Aminoimidazolidin-2-one is crucial for its biochemical function and efficacy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Aminoimidazolidin-2-one can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired product . Another method includes the intramolecular Mitsunobu cyclization of a serine side chain onto the α-NH of an aza-glycine residue .
Industrial Production Methods: Industrial production of 1-Aminoimidazolidin-2-one typically involves the direct incorporation of the carbonyl group into 1,2-diamines. This process can be catalyzed by various metal catalysts or organocatalysts to enhance efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Aminoimidazolidin-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolidin-2-one derivatives.
Reduction: Reduction reactions can yield various substituted imidazolidin-2-one compounds.
Substitution: The compound can undergo nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted imidazolidin-2-one derivatives, which have applications in pharmaceuticals and materials science .
Vergleich Mit ähnlichen Verbindungen
Imidazolidin-2-one: A closely related compound with similar structural features but different reactivity and applications.
Benzimidazolidin-2-one: Another related compound with a benzene ring fused to the imidazolidinone structure, offering unique properties and applications.
Uniqueness: 1-Aminoimidazolidin-2-one is unique due to its ability to form stable peptidomimetics and its versatility in various chemical reactions. Its constrained backbone and specific conformations make it particularly valuable in drug discovery and development .
Eigenschaften
IUPAC Name |
1-aminoimidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N3O/c4-6-2-1-5-3(6)7/h1-2,4H2,(H,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHIVBEZCBBHIPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00961662 | |
| Record name | 1-Amino-4,5-dihydro-1H-imidazol-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00961662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41401-76-7 | |
| Record name | 2-Imidazolidinone, 1-amino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041401767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Amino-4,5-dihydro-1H-imidazol-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00961662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the synthetic routes to access 1-aminoimidazolidin-2-one derivatives?
A1: Research indicates that 1-aminoimidazolidin-2-ones can be synthesized through the cyclic transformation of 5-aryl(or benzyl)-3-(2-bromoethyl)-1,3,4-oxadiazol-2(3H)-ones. These oxadiazolone precursors react with primary alkylamines, leading to ring opening and subsequent cyclization to yield the desired 1-acylamino-3-alkylimidazolidin-2-ones [, ].
Q2: Are there alternative reaction pathways observed for the 5-aryl(or benzyl)-3-(2-bromoethyl)-1,3,4-oxadiazol-2(3H)-one precursors?
A2: Yes, the reaction outcome is influenced by the nature of the amine reactant. While primary alkylamines induce cyclic transformation to 1-aminoimidazolidin-2-ones, secondary alkylamines react without affecting the oxadiazolone ring, leading to the formation of amino derivatives []. Additionally, in the presence of sodium alcoholate, the bromo-substituted oxadiazolones undergo a different cyclization pathway to form 2-aryl(or benzyl)-4-alkoxycarbonyl-5,6-dihydro-4H-1,3,4-oxadiazines [].
Q3: What is the significance of the divergent reactivity observed in these reactions?
A3: The observed divergence in reaction pathways highlights the influence of both reactant structure and reaction conditions on the outcome of organic transformations. This understanding is crucial for designing synthetic strategies towards specific heterocyclic targets, such as 1-aminoimidazolidin-2-ones and related compounds []. This knowledge paves the way for exploring the potential applications of these compounds in various fields.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



